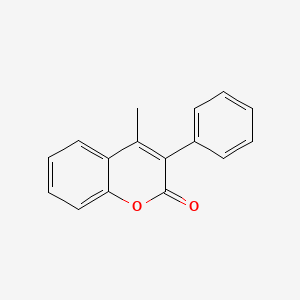

4-Methyl-3-phenylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPDCTIPWIJXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333003 | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23028-23-1 | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-3-phenylcoumarin (C₁₆H₁₂O₂), a heterocyclic compound belonging to the coumarin (B35378) family.[1] Coumarins are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities.[2][3][4] This document details established synthetic protocols, primarily focusing on the Pechmann condensation, and outlines the standard analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of the coumarin core can be achieved through various named reactions, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[2][4] The Pechmann condensation is one of the most straightforward and widely applied methods for preparing coumarins due to its use of simple starting materials and generally good yields.[3][4][5]

Principle: The Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[5] The mechanism proceeds through a series of steps:

-

Transesterification: The acidic catalyst promotes the reaction between the phenol and the β-ketoester.

-

Intramolecular Hydroxyalkylation: The activated carbonyl group attacks the aromatic ring ortho to the hydroxyl group (a form of Friedel-Crafts acylation).

-

Dehydration: The resulting intermediate undergoes dehydration to form the stable, conjugated pyrone ring system of the coumarin.[3][5]

To synthesize This compound , the required starting materials are phenol and ethyl 2-phenyl-3-oxobutanoate . The methyl group at position 4 originates from the ketoester backbone, while the phenyl group at position 3 is the substituent on the ketoester.

Synthesis Pathway Diagram

Caption: Pechmann condensation pathway for this compound synthesis.

Experimental Protocol: Synthesis via Pechmann Condensation

This protocol describes a general procedure for the synthesis of 4-methylcoumarin (B1582148) derivatives, adapted for the specific target compound. Modern variations may employ different catalysts or conditions, such as microwave irradiation or solvent-free mechanochemical approaches, to improve yields and reduce reaction times.[2][6][7]

Materials:

-

Phenol (1.0 eq)

-

Ethyl 2-phenyl-3-oxobutanoate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃, 3 mol%) as catalyst[2]

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, cautiously add the phenol (1.0 eq) and ethyl 2-phenyl-3-oxobutanoate (1.0 eq).

-

Cool the flask in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated (e.g., to 60-80°C) to ensure completion, typically over several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice. This will cause the crude product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Characterization

Once synthesized and purified, the structure and purity of this compound must be confirmed using a combination of physical and spectroscopic methods.

Characterization Workflow

Caption: General workflow for the purification and characterization of the synthesized compound.

Experimental Protocols: Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Analyze chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) to identify the different types of protons in the molecule.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the carbon skeleton, including the carbonyl carbon of the lactone, aromatic carbons, and the methyl carbon.

b) Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum. Identify the characteristic absorption bands for key functional groups, particularly the strong C=O stretch of the α,β-unsaturated lactone ring.[8]

c) Mass Spectrometry (MS):

-

Sample Introduction: For a thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[9] Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC-MS system.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[10]

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure. The primary fragmentation of coumarins often involves the loss of a CO molecule.[10]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1][8] |

| Monoisotopic Mass | 236.083729621 Da | [1] |

| Melting Point | 156-158 °C | [11] |

| Appearance | Solid | - |

Table 2: Spectroscopic Data

| Technique | Data and Interpretation | Reference |

| ¹H NMR | Spectral data available from sources like Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Spectral data available from sources like Sigma-Aldrich Co. LLC. | [1] |

| IR Spectroscopy | C=O stretch (lactone): ~1700-1740 cm⁻¹ (strong) C=C stretch (aromatic/alkene): ~1600-1620 cm⁻¹ | [1][8][9] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 236 Key Fragments: m/z 235 ([M-H]⁺), 207 ([M-H-CO]⁺) | [1] |

References

- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benthamopen.com [benthamopen.com]

- 11. This compound | 23028-23-1 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and putative biological activities of 4-Methyl-3-phenylcoumarin (4M3PC). This molecule is a member of the coumarin (B35378) family, a class of benzopyran-2-one derivatives widely recognized for their significant pharmacological potential. The information herein is collated to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a solid organic compound. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |

| Synonyms | 4-Methyl-3-phenyl-2H-1-benzopyran-2-one | [1] |

| CAS Number | 23028-23-1 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1] |

| Monoisotopic Mass | 236.083729621 Da | [1] |

| Melting Point | 156-158 °C | [3] |

| Appearance | Solid | - |

| XlogP (Predicted) | 3.5 | [4] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key data points from Mass Spectrometry and Infrared Spectroscopy.

2.1. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule, which is crucial for its identification in complex mixtures.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 236 |

| Precursor m/z [M+H]⁺ | 237.091 |

| Key Fragment Ions | m/z 209, 181.1, 178 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The characteristic absorptions for this compound are consistent with its coumarin structure.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~1700-1740 | C=O stretch (α,β-unsaturated lactone) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~2922-3054 | C-H stretch (aromatic and aliphatic) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for the synthesis and characterization of this compound.

3.1. Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic catalysis.[5][6]

Workflow for Pechmann Condensation

Materials:

-

Phenol

-

Ethyl phenylacetoacetate (or a similar β-keto ester with a phenyl group)

-

Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃) as a catalyst[7]

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filtration apparatus

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of a phenol and ethyl phenylacetoacetate.

-

Cool the mixture in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.

-

After the addition of the catalyst, remove the ice bath and allow the mixture to reach room temperature. Heat the reaction mixture (e.g., at 110°C) for the required time (typically 1-2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

A solid precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Dry the purified crystals and determine their melting point to assess purity.

3.2. Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse and a sufficient relaxation delay. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

-

Data Acquisition: Record a background spectrum using a pure KBr pellet. Then, place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9][10]

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction: For a thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC system.

-

Data Acquisition: The compound is separated on a GC column and then introduced into the mass spectrometer. An electron ionization (EI) source at 70 eV is typically used to generate the molecular ion and characteristic fragment ions.[9]

Biological Activity and Putative Signaling Pathways

Derivatives of 4-methylcoumarin have demonstrated a wide range of biological activities, including antioxidant, anticancer, and neuroprotective effects.[11][12] While the specific pathways for this compound are still under investigation, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.

4.1. Anticancer Activity via PI3K/Akt Pathway Inhibition

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[13][14] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Putative PI3K/Akt Signaling Pathway Inhibition

4.2. Antioxidant Activity via Nrf2 Pathway Activation

Coumarin derivatives are known antioxidants that can protect cells from oxidative stress. One key mechanism is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[15]

Putative Nrf2 Antioxidant Pathway Activation

4.3. Neuroprotective Activity

Studies on various coumarin derivatives have highlighted their potential in protecting neuronal cells, often through the activation of pathways like the TRKB-CREB-BDNF signaling cascade, which is crucial for neuronal survival and plasticity.[16][17] These compounds may also reduce oxidative stress and caspase activity in neuronal cells, suggesting a multifaceted neuroprotective effect.[18]

Conclusion

This compound is a well-defined compound with a promising profile for further investigation in drug development. Its synthesis is straightforward, and its structure is readily characterized by standard analytical techniques. The biological activities exhibited by related 4-methylcoumarin derivatives, particularly in the areas of oncology, and as an antioxidant and neuroprotective agent, underscore the therapeutic potential of this chemical scaffold. This guide provides the core technical information required to facilitate and accelerate future research into this promising molecule.

References

- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 23028-23-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 18. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 4-Methyl-3-phenylcoumarin

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-methyl-3-phenylcoumarin. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and provides a standard experimental protocol for the acquisition of such data. Furthermore, a logical workflow for the synthesis and characterization of this compound is presented.

Introduction to NMR Spectroscopy of Coumarins

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. For coumarin (B35378) derivatives, which form the backbone of many natural products and pharmacologically active molecules, NMR provides detailed information about the molecular structure, including the substitution pattern on the coumarin core and the stereochemical relationships between different parts of the molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of the synthesized compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The atom numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Chemical structure and atom numbering of this compound.

Figure 1. Chemical structure and atom numbering of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 7.55-7.65 | m | 1H |

| H-6 | 7.25-7.35 | m | 1H |

| H-7 | 7.25-7.35 | m | 1H |

| H-8 | 7.45-7.55 | m | 1H |

| H-2', H-6' | 7.35-7.45 | m | 2H |

| H-3', H-4', H-5' | 7.35-7.45 | m | 3H |

| CH₃ | 2.20 | s | 3H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.8 |

| C-3 | 128.5 |

| C-4 | 149.5 |

| C-4a | 124.0 |

| C-5 | 127.8 |

| C-6 | 124.5 |

| C-7 | 129.0 |

| C-8 | 116.5 |

| C-8a | 152.0 |

| C-1' | 135.0 |

| C-2', C-6' | 128.3 |

| C-3', C-5' | 128.8 |

| C-4' | 129.7 |

| CH₃ | 16.0 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

NMR Spectrometer and Parameters

The spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

¹³C NMR Spectroscopy

-

Pulse Program: Proton-decoupled experiment.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for Synthesis and NMR Characterization.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-3-phenylcoumarin

For Immediate Release

This whitepaper provides an in-depth technical analysis of the mass spectrometric fragmentation patterns of 4-Methyl-3-phenylcoumarin (C₁₆H₁₂O₂), a molecule of significant interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Executive Summary

Mass spectrometry is an indispensable analytical technique for the structural characterization of organic molecules. The fragmentation pattern of a compound provides a unique fingerprint, offering insights into its molecular structure and stability. This document details the characteristic fragmentation pathways of this compound observed in both Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization. The primary fragmentation for this class of compounds involves the sequential loss of carbon monoxide (CO) from the coumarin (B35378) core, with subsequent rearrangements and losses influenced by the methyl and phenyl substituents.

Experimental Protocols

The data presented herein are based on established methodologies for the analysis of coumarin derivatives. While specific instrument parameters may vary, the following protocols outline standard conditions for achieving the described fragmentation.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

GC Column: Typically, a non-polar column such as a 30 m x 0.25 mm DB-5ms or equivalent.

-

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 10 minutes.

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: m/z 40-500.

2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to induce fragmentation of the precursor ion.

-

Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 237.1 is selected for fragmentation.

Fragmentation Pattern Analysis

The fragmentation of this compound is primarily dictated by the stable coumarin nucleus and is characterized by specific neutral losses.

3.1 Electron Ionization (EI) Fragmentation

Under EI conditions, this compound produces a distinct mass spectrum with a prominent molecular ion. The key fragments are summarized in the table below.

| m/z | Proposed Formula | Neutral Loss | Description |

| 236 | [C₁₆H₁₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 235 | [C₁₆H₁₁O₂]⁺ | H• | Loss of a hydrogen radical |

| 208 | [C₁₅H₁₂O]⁺• | CO | Loss of carbon monoxide |

| 207 | [C₁₅H₁₁O]⁺ | CO, H• | Loss of CO followed by H• loss |

| 178 | [C₁₄H₁₀]⁺• | CO, CO, H₂ | Sequential loss of two CO molecules and dihydrogen |

The primary fragmentation pathway under EI involves the characteristic loss of a carbon monoxide molecule (28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical ion.[1]

Figure 1. Proposed EI fragmentation pathway for this compound.

3.2 Electrospray Ionization (ESI) MS/MS Fragmentation

In positive mode ESI, this compound is observed as the protonated molecule, [M+H]⁺, at m/z 237. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a fragmentation pattern also dominated by the loss of carbon monoxide.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |

| 237 | 209 | [C₁₅H₁₃O]⁺ | CO | Loss of carbon monoxide |

| 237 | 181 | [C₁₄H₁₃]⁺ | CO, CO | Sequential loss of two CO molecules |

| 237 | 178 | [C₁₄H₁₀]⁺• | CO, CO, H•, H₂ | Sequential CO losses followed by hydrogen losses |

The fragmentation cascade begins with the loss of CO from the protonated molecule to yield the ion at m/z 209. A subsequent loss of another CO molecule results in the fragment at m/z 181. The formation of the ion at m/z 178 likely occurs through rearrangement and loss of hydrogen from the m/z 181 ion to form a stable, even-electron ion.

Figure 2. Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is systematic and predictable, dominated by the robust coumarin core chemistry. The primary fragmentation pathways involve the sequential loss of one or two molecules of carbon monoxide under both EI and ESI conditions. The resulting fragment ions can undergo further rearrangements and hydrogen losses to form stable carbocations. These characteristic fragmentation patterns are vital for the confident identification of this compound and related structures in complex matrices, thereby supporting advancements in drug discovery and development.

References

Unveiling the Molecular Architecture of 4-Methyl-3-phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methyl-3-phenylcoumarin, a synthetic coumarin (B35378) derivative of interest in medicinal chemistry. This document outlines the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and explores potential biological signaling pathways based on related compounds, offering a valuable resource for researchers in drug discovery and materials science.

Core Concepts: Physicochemical Properties

This compound (C₁₆H₁₂O₂) is a solid with a molecular weight of 236.26 g/mol .[1] It has a reported melting point of 156-158 °C.[2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Melting Point | 156-158 °C | [2] |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The synthesis of this compound can be achieved through the Pechmann condensation, a classic method for coumarin synthesis.[3][4] This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For this compound, the likely precursors are phenol and ethyl 2-phenylacetoacetate.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenol and ethyl 2-phenylacetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like anhydrous aluminum chloride. The reaction can also be performed using solid acid catalysts like Amberlyst-15 under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[3]

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 120 °C. The optimal temperature and reaction time will depend on the chosen catalyst and solvent (if any). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acidic catalyst and then with water. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane, to yield pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be grown from a supersaturated solution.

Detailed Methodology:

-

Solvent Selection: The choice of solvent is crucial for growing high-quality crystals. A good solvent will dissolve the compound when heated but have lower solubility at room temperature. Ethanol, or a binary solvent system such as ethyl acetate/hexane, is a common choice for coumarins.[5] The ideal solvent system can be determined through small-scale solubility tests.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. The process can be further slowed by placing the container in an insulated vessel. Techniques like solvent evaporation or vapor diffusion can also be employed.[6]

-

Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of the cold solvent to remove any residual impurities. The crystals are then dried under vacuum.

References

The Multifaceted Biological Activities of Substituted Coumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the significant biological activities of substituted coumarin compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticoagulant, antiviral, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Coumarin derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[2][3]

Quantitative Anticancer Data

The anticancer efficacy of various substituted coumarin compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ferulin C | Breast Cancer Cells | - | [4] |

| Benzylsulfone coumarin derivative C | HeLa Cells | - | [4] |

| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | 1.88 | [5] |

| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | 4.14 | [5] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [5] |

| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | HL60 | 8.09 | [5] |

| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | MCF-7 | 3.26 | [5] |

| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | A549 | 9.34 | [5] |

| Compound 8b | HepG2 | 13.14 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for 72 hours.[8]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]

Signaling Pathway: PI3K/Akt/mTOR

Many coumarin derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][9][10] Inhibition of this pathway by coumarin compounds can lead to the induction of apoptosis in cancer cells.[4]

PI3K/Akt/mTOR signaling pathway inhibition by coumarins.

Antimicrobial Activity

Substituted coumarins have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] Their mechanism of action often involves the disruption of the microbial cell membrane.[1][11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Osthenol | Bacillus cereus | 62.5 | [12] |

| Osthenol | Staphylococcus aureus | 125 | [12] |

| Sanandajin | Helicobacter pylori | 64 | [13] |

| Sanandajin | Staphylococcus aureus | 64 | [13] |

| Methyl galbanate | Enterococcus faecium (vancomycin-resistant) | 64 | [13] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15]

-

Compound Dilution: Prepare serial two-fold dilutions of the coumarin compounds in a suitable broth medium in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[14]

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of many coumarin derivatives allows them to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[11]

Proposed antimicrobial mechanism of coumarin derivatives.

Anti-inflammatory Activity

Coumarin derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[16][17][18]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of coumarins can be assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of inflammatory mediators.

| Compound/Derivative | Activity | IC50 (µM) / Inhibition (%) | Reference(s) |

| 6-Geranyloxycoumarin | IL-6 production inhibition (at 1 µM) | 68.9% | [1] |

| 6-Geranyloxycoumarin | IL-6 production inhibition (at 10 µM) | 72.6% | [1] |

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | IL-6 and TNF-α release inhibition | Potent | [19] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the coumarin derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

Signaling Pathway: NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[16][17] Coumarin derivatives can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[17]

Inhibition of the NF-κB signaling pathway by coumarins.

Anticoagulant Activity

Certain coumarin derivatives, particularly 4-hydroxycoumarins, are well-known for their anticoagulant properties.[20][21] They function as vitamin K antagonists, disrupting the synthesis of vitamin K-dependent clotting factors.[20][22]

Quantitative Anticoagulant Data

The anticoagulant effect is often measured by the prothrombin time (PT), which is the time it takes for blood plasma to clot.

| Compound/Derivative | Prothrombin Time (seconds) | Reference(s) |

| Warfarin (reference) | 14.60 | [23] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (4) | 21.30 | [23] |

Experimental Protocol: Prothrombin Time (PT) Assay

The PT assay is a fundamental test in coagulation studies.[23][24]

-

Plasma Collection: Obtain citrated plasma from blood samples.

-

Incubation: Incubate the plasma at 37°C.

-

Reagent Addition: Add a thromboplastin (B12709170) reagent (containing tissue factor and calcium) to the plasma.

-

Clotting Time Measurement: Measure the time until a fibrin (B1330869) clot is formed.

Mechanism of Action: Vitamin K Cycle Inhibition

Coumarin anticoagulants inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[20][22] This leads to a deficiency of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, rendering them inactive.[20][22]

Inhibition of the Vitamin K cycle by coumarin anticoagulants.

Antiviral Activity

A growing body of evidence suggests that coumarin derivatives possess significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Chikungunya virus (CHIKV).[25][26][27]

Quantitative Antiviral Data

The antiviral efficacy of coumarins is often expressed as the half-maximal effective concentration (EC50).

| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |

| Uracil-coumarin-aromatic (Compound 30) | Chikungunya virus (CHIKV) | 10.2 | [25] |

| Uracil-coumarin-aromatic (Compound 34) | Chikungunya virus (CHIKV) | 9.9 | [25] |

| Uracil-coumarin-aromatic (Compound 35) | Chikungunya virus (CHIKV) | 10.3 | [25] |

| Purine-coumarin (Compound 97) | Hepatitis C virus (HCV) | 2.0 | [27] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection.

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Viral Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the coumarin compound to the infected cells.

-

Overlay: Cover the cells with a semi-solid medium (e.g., agar) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells and count the number of plaques in each well. The reduction in plaque number compared to the control is used to determine the antiviral activity.

Mechanisms of Antiviral Action

Coumarin derivatives can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.[25][27][28] For instance, some coumarins have been shown to inhibit viral enzymes such as reverse transcriptase and integrase.[27]

Inhibition of the viral life cycle by coumarin derivatives.

Neuroprotective Activity

Coumarin derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases and ischemic brain injury.[29][30][31][32]

Quantitative Neuroprotective Data

The neuroprotective effects of coumarins can be evaluated in various in vitro models, such as oxygen-glucose deprivation (OGD).

| Compound/Derivative | Neuroprotective Effect | Model | Reference(s) |

| LMDS-1 and LMDS-2 | Reduced caspase activity, promoted neurite outgrowth | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | [33] |

| Compound 3 | Ameliorated reduced cell viability | Oxygen-glucose deprivation (OGD) in PC12 cells | [29] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

The OGD assay is an in vitro model that mimics the ischemic conditions of a stroke.[34][35][36][37]

-

Cell Culture: Culture neuronal cells (e.g., primary neurons or PC12 cells) under standard conditions.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and transfer the cells to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).[37]

-

Compound Treatment: Treat the cells with the coumarin derivative either before, during, or after the OGD period.

-

Reperfusion: After the OGD period, return the cells to a normal culture medium and a normoxic incubator.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[37]

Signaling Pathway: TRKB-CREB-BDNF

Some coumarin derivatives exert their neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway.[31][33] This leads to the activation of cAMP-response-element binding protein (CREB) and an increase in the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth.[33]

Neuroprotection via the TRKB-CREB-BDNF pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coagulation - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]

- 23. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 24. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural coumarins as potential anti-SARS-CoV-2 agents supported by docking analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01989A [pubs.rsc.org]

- 29. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [pediatria.orscience.ru]

- 31. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benthamdirect.com [benthamdirect.com]

- 33. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 34. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 35. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 36. researchgate.net [researchgate.net]

- 37. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC Name: 4-methyl-3-phenylchromen-2-one

[1]

Introduction

This compound is a synthetic derivative of coumarin (B35378), a benzopyrone scaffold found in many plants. The coumarin nucleus is a versatile pharmacophore that has led to the development of numerous compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| CAS Number | 23028-23-1 | [1][2] |

| Melting Point | 156-158 °C | [4] |

| Appearance | White to light yellow crystalline powder | |

| Synonyms | 4-Methyl-3-phenyl-2H-chromen-2-one | [1] |

Spectral Data Summary:

| Technique | Key Observations |

| GC-MS | Mass spectrum shows characteristic fragmentation patterns. |

| MS-MS | Provides detailed structural information through fragmentation analysis.[1] |

| ¹H NMR | Characteristic peaks for the methyl protons (around δ 2.15-2.46), aromatic protons of the benzenoid part of the coumarin (δ 6.57-7.65), and the phenyl group protons can be observed.[5] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon are identifiable.[5] |

| IR Spectroscopy | Shows characteristic absorption bands for the C=O group (lactone) and C=C bonds of the aromatic rings.[5] |

Synthesis of this compound

The most common and versatile method for the synthesis of 4-methylcoumarins is the Pechmann condensation[5][6]. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.

Generalized Pechmann Condensation Protocol

This protocol describes a general procedure for the synthesis of a 4-methylcoumarin (B1582148) derivative.

Materials:

-

Substituted Phenol (1 equivalent)

-

Ethyl acetoacetate (B1235776) (1.1 equivalents)

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)

-

Ethanol (B145695) (as solvent, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol in a minimal amount of ethanol (if not performing a solvent-free reaction).

-

Addition of Reactants: Add ethyl acetoacetate to the flask.

-

Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture while stirring, maintaining the temperature with an ice bath if necessary.

-

Reaction Conditions: Stir the mixture at room temperature for a specified duration or heat under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Potential Applications

Derivatives of 4-methylcoumarin have demonstrated a range of biological activities, with antioxidant and neuroprotective effects being particularly noteworthy[7][8]. These activities suggest their potential in the management of diseases associated with oxidative stress, such as neurodegenerative disorders.

Antioxidant and Neuroprotective Effects

Studies on various 4-methylcoumarins have shown that those with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibit significant neuroprotective and antioxidant properties[8]. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage.

The proposed mechanism for the antioxidant activity involves the scavenging of reactive oxygen species (ROS), thereby preventing cellular damage.

References

- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 23028-23-1 [chemicalbook.com]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-phenylcoumarin (CAS No: 23028-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylcoumarin, a synthetic coumarin (B35378) derivative of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a detailed protocol for its synthesis, and explores its potential biological activities, including its anticancer, antioxidant, and anti-inflammatory effects. Experimental protocols for key bioassays are also included. Furthermore, this guide presents a putative signaling pathway potentially modulated by this class of compounds, visualized through a detailed diagram. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 23028-23-1, is a solid, crystalline compound. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 23028-23-1 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 156-158 °C |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 9H | Aromatic-H |

| ~2.3 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Lactone) |

| ~153 | C4 |

| ~152 | C8a |

| ~135 | C1' |

| ~129 - 127 | Aromatic-C |

| ~124 | C5 |

| ~123 | C6 |

| ~118 | C4a |

| ~116 | C7 |

| ~115 | C8 |

| ~16 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1610, 1560, 1490 | Medium | C=C stretch (aromatic) |

| ~1380 | Medium | C-H bend (-CH₃) |

| ~1270 | Strong | C-O stretch (lactone) |

| ~760, 700 | Strong | C-H bend (aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 236 | High | [M]⁺ |

| 208 | Moderate | [M-CO]⁺ |

| 179 | Moderate | [M-CO-CHO]⁺ |

| 152 | Low | [M-CO-C₂H₂O]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of 4-methylcoumarins is the Pechmann condensation.[2][3][4][5] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, phenol is reacted with ethyl 2-phenylacetoacetate.

Experimental Protocol: Pechmann Condensation

Materials:

-

Phenol

-

Ethyl 2-phenylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (25 mL) in an ice bath to below 10 °C.

-

Slowly add a mixture of phenol (0.1 mol) and ethyl 2-phenylacetoacetate (0.1 mol) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (500 mL) with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

-

Dry the purified product in a desiccator.

Biological Activities and Potential Applications

Coumarin derivatives are known to exhibit a wide range of pharmacological activities. While specific data for this compound is limited, studies on structurally related compounds suggest its potential as an anticancer, antioxidant, and anti-inflammatory agent. The presence of a methyl group at the C4 position is thought to reduce the likelihood of metabolic conversion to the mutagenic 3,4-coumarin epoxide, potentially offering a better safety profile.

Anticancer Activity

Numerous 4-methylcoumarin (B1582148) derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The anticancer activity is often attributed to the induction of apoptosis. While specific IC₅₀ values for this compound are not widely reported in the reviewed literature, related compounds show activity in the micromolar range against cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).[6]

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. They can act as free radical scavengers. The antioxidant efficiency of 4-methylcoumarins can be influenced by the substitution pattern on the coumarin ring.

Anti-inflammatory Activity

Certain 4-methylcoumarin derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.[8][9] This is often achieved by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

This compound stock solution (in methanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or spectrophotometer

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound or positive control at different concentrations to the wells.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Putative Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound have not been extensively elucidated, based on the activities of related coumarin derivatives, it is plausible that it may interfere with key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. The inhibition of these pathways can lead to reduced inflammation and induction of apoptosis in cancer cells.

Conclusion

This compound is a synthetic coumarin derivative with significant potential for further investigation in drug discovery. Its straightforward synthesis via Pechmann condensation and the promising, albeit largely inferred, biological activities make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the key chemical, physical, and biological data, along with detailed experimental protocols, to facilitate further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. jetir.org [jetir.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of the Coumarin Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, have captivated chemists and pharmacologists for centuries. First isolated in 1820, their simple yet versatile scaffold has been identified in a vast array of natural products and has served as a privileged structure in the design of numerous synthetic molecules with significant biological activities.[1] This technical guide provides an in-depth exploration of the historical discovery and the pivotal synthetic methodologies that have enabled the widespread investigation and application of coumarin (B35378) derivatives. We present a comprehensive overview of key synthetic reactions, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic synthesis and drug discovery. Furthermore, this guide elucidates the intricate signaling pathways through which coumarins exert their therapeutic effects, offering insights for the rational design of next-generation therapeutic agents.

A Journey Through Time: The Discovery and First Synthesis of Coumarin

The story of coumarin begins in 1820 when A. Vogel first isolated the compound from tonka beans, although he initially misidentified it as benzoic acid.[2] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated the same substance and correctly identified it as a new compound, which he named "coumarine."[2] However, it was the pioneering work of English chemist Sir William Henry Perkin in 1868 that marked a significant milestone in the history of coumarin. Perkin achieved the first chemical synthesis of coumarin, a discovery that not only made this fragrant compound readily available but also established a new general reaction in organic chemistry, now famously known as the Perkin reaction.[2][3] This breakthrough laid the foundation for the extensive exploration of coumarin chemistry and its derivatives.

Key Synthetic Methodologies for Coumarin Derivatives

The synthesis of the coumarin scaffold can be achieved through several classic and modern organic reactions. The choice of a particular method often depends on the desired substitution pattern on the benzopyrone ring and the availability of starting materials. This section details the most prominent synthetic routes, providing both procedural details and quantitative data to facilitate their application in a laboratory setting.

The Perkin Reaction

The Perkin reaction is the archetypal method for coumarin synthesis. It involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate, at elevated temperatures.[4] The reaction proceeds via the formation of an intermediate ortho-hydroxycinnamic acid, which subsequently undergoes lactonization to yield the coumarin ring.[5]

Table 1: Perkin Reaction for the Synthesis of Coumarin Derivatives

| Aldehyde | Anhydride/Acid | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 180-200 | 6 | ~70 | [6] |

| Substituted Salicylaldehydes | Phenylacetic acids | Triethylamine (B128534) | 120 | Not Specified | 46-74 | [2] |

| Substituted ortho-hydroxybenzaldehydes | Substituted phenylacetic acids | DCC | 100-110 | 24 | 57-73 | [7] |

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction [6]

-

Reaction Setup: In a 250 ml round-bottomed flask equipped with an air reflux condenser and a CaCl₂ guard tube, combine 8 g of salicylaldehyde, 10 g of freshly fused and finely powdered sodium acetate, and 20 ml of acetic anhydride.

-

Heating: Heat the reaction mixture in an oil bath at 180-190°C for 6 hours.

-

Work-up:

-

Cool the flask and subject the contents to steam distillation to remove any unreacted salicylaldehyde.

-

To the residue in the flask, slowly add solid sodium carbonate until the solution is alkaline.

-

Chill the mixture in an ice bath to precipitate the crude coumarin.

-

-

Purification:

-

Collect the crude product by filtration using a Büchner funnel, wash with cold water, and dry.

-

Recrystallize the crude product from boiling water with the addition of a small amount of activated charcoal to obtain pure coumarin crystals.

-

The Pechmann Condensation

Discovered by Hans von Pechmann, this condensation reaction is a widely used and straightforward method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[8] The reaction is versatile and allows for the synthesis of a wide range of 4-substituted coumarins.[9]

Table 2: Pechmann Condensation for the Synthesis of 4-Methylcoumarin Derivatives

| Phenol | β-Ketoester | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Conc. H₂SO₄ | Room Temp | 18-22 h | 80-88 | [10] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110 | 100 min | ~95 | [10] |

| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia (Microwave) | 150 | 15 min | 99 | [10] |

| Substituted Phenols | Ethyl acetoacetate | InCl₃ (Ball Mill) | Room Temp | 10-60 min | 52-92 | [8][11] |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (Microwave) | Not Specified | 260 s | 55.25 | [12] |

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [13]

-

Reaction Setup: In a 250 ml beaker placed in an ice bath, add 15 ml of concentrated 98% sulfuric acid and cool to below 10°C.

-

Addition of Reactants: In a separate 100 ml Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 ml of ethyl acetoacetate.

-

Reaction: Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the chilled sulfuric acid while stirring, maintaining the temperature below 20°C. After the addition is complete, continue stirring for 10 minutes.

-

Precipitation: Pour the reaction mixture into ice water to precipitate the crude 7-hydroxy-4-methylcoumarin.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Knoevenagel Condensation

The Knoevenagel condensation provides another efficient route to coumarin derivatives, particularly 3-substituted coumarins. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine.[7][14]

Table 3: Knoevenagel Condensation for the Synthesis of Coumarin Derivatives

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic acid | Reflux | 1 h | Not Specified | [14] |

| o-Vanillin | Dimethyl malonate | Lithium sulfate (B86663) (Ultrasound) | Not Specified | Not Specified | 96-97 | [15] |

| Hydroxyaldehydes | Carbonyl compounds | Piperidine (Microwave) | 90-220 | 1-10 min | 55-94 | [7] |

| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine (Microwave) | Not Specified | 60 s | 23 | [3] |

Experimental Protocol: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation [16]

-

Reaction Setup: In a suitable reaction vessel, combine salicylaldehyde (50.0 mmol) and ethyl acetoacetate (50.1 mmol).

-

Catalyst Addition: Add a catalytic amount of morpholine.

-

Reaction: The reaction proceeds to give a high yield of 3-acetylcoumarin.

-

Work-up: The product can be isolated by filtration after acidification.

-

Characterization: The product can be characterized by TLC, melting point, and ¹H NMR. The reported yield for this specific protocol is 96%.[16]

The Wittig Reaction

The Wittig reaction offers a versatile method for the synthesis of coumarins, often proceeding through an intramolecular pathway. This reaction typically involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide.[17][18]

Table 4: Wittig Reaction for the Synthesis of Coumarin Derivatives

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| o-Hydroxybenzaldehydes | Chloroacetyl chloride, Pyridine, Triphenylphosphine (B44618), Triethylamine | Not Specified | 26-30 | [9] |

| o-Hydroxybenzaldehyde | Ethyl 2-bromoacetate, Triphenylphosphine, Triethylamine | Solvent-free, Classical heating | 48-86 | [17] |

| o-Hydroxybenzaldehyde | Ethyl bromoacetate, PPh₃ | 80°C | Not Specified | [17] |

Experimental Protocol: One-Pot Synthesis of Coumarins via Intramolecular Wittig Reaction [17]

-

Reaction Setup: A mixture of o-hydroxybenzaldehyde, ethyl 2-bromoacetate, and triphenylphosphine is prepared.

-

Catalyst Addition: A catalytic amount of triethylamine is added.

-

Reaction Conditions: The reaction can be carried out in a solvent such as EtOAc or water, or under solvent-free conditions with classical heating. The best results are often obtained under solvent-free conditions.

-

Isolation: The product is isolated and purified. A two-step procedure under solvent-free conditions using ammonium (B1175870) bicarbonate has been reported to yield coumarin in 95% yield.[17]

The Reformatsky Reaction

The Reformatsky reaction provides a route to 3- or 4-substituted coumarins by reacting an aldehyde or ketone with an α-haloester in the presence of zinc.

Table 5: Reformatsky Reaction for the Synthesis of Coumarin Derivatives

| Carbonyl Compound | α-Haloester | Conditions | Yield (%) | Reference |

| Formylcoumarins | α-Bromoesters | Zinc, Benzene (B151609), Reflux | 40 | |

| Salicylaldehyde | Ethyl acetoacetate, Piperidine, LiClO₄, Ethanol | Ambient, 3h, -1.4V | 78 |

Experimental Protocol: General Procedure for Reformatsky Reaction on Formylcoumarins

-

Reagent Preparation: Prepare the Reformatsky reagent by refluxing the corresponding α-bromoester (17.1 mmol) with zinc wool (1.11 g, 16.97 mmol) and a pinch of iodine in dry benzene under a nitrogen atmosphere.

-

Reaction: Add a solution of the formylcoumarin (e.g., 1 g, 5.75 mmol in 50 mL of dry benzene) dropwise to the prepared reagent.

-

Reflux: Continue refluxing the reaction mixture for 12 hours.

-

Work-up: The reaction is worked up to isolate the β-hydroxy ester products.

Signaling Pathways Modulated by Coumarin Derivatives

The diverse pharmacological activities of coumarin derivatives stem from their ability to interact with and modulate various biological pathways. Understanding these mechanisms is crucial for the targeted design of novel therapeutic agents.

Anticancer Mechanisms